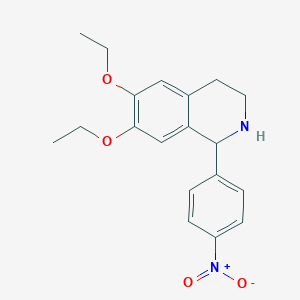![molecular formula C15H14N2O4S B11508700 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide](/img/structure/B11508700.png)
2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide is a complex organic compound with a molecular formula of C15H14N2O4S This compound is characterized by the presence of a nitro group, a phenyl group, and a sulfanyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide typically involves multiple steps. One common method starts with the nitration of N-phenylbenzamide to introduce the nitro group. This is followed by the introduction of the sulfanyl group through a thiolation reaction using 2-hydroxyethanethiol. The reaction conditions often involve the use of solvents like dichloromethane and catalysts such as sulfuric acid to facilitate the reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions
2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amino group under hydrogenation conditions.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts such as palladium on carbon (Pd/C) in the presence of hydrogen gas are typical.
Substitution: Bases like sodium hydroxide (NaOH) or potassium carbonate (K2CO3) are often employed.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with biological macromolecules. The sulfanyl group can form disulfide bonds with thiol-containing proteins, potentially altering their function. These interactions can affect various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-Benzyl-2-[(2-hydroxyethyl)sulfanyl]-4-nitrobenzamide: Similar structure but with a benzyl group instead of a phenyl group.
2-[(2-hydroxyethyl)sulfanyl]indole derivatives: Contain an indole ring instead of a benzamide core.
Uniqueness
2-[(2-hydroxyethyl)sulfanyl]-4-nitro-N-phenylbenzamide is unique due to the combination of its functional groups, which confer specific reactivity and potential applications that are distinct from its analogs. The presence of both a nitro group and a sulfanyl group allows for diverse chemical transformations and interactions with biological targets.
Properties
Molecular Formula |
C15H14N2O4S |
|---|---|
Molecular Weight |
318.3 g/mol |
IUPAC Name |
2-(2-hydroxyethylsulfanyl)-4-nitro-N-phenylbenzamide |
InChI |
InChI=1S/C15H14N2O4S/c18-8-9-22-14-10-12(17(20)21)6-7-13(14)15(19)16-11-4-2-1-3-5-11/h1-7,10,18H,8-9H2,(H,16,19) |
InChI Key |
QGRYBRWQDCNSAZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])SCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Oxazolo[2,3-f]purine-2,4(1H,3H)-dione, 6-ethyl-1,3-dimethyl-7-phenyl-](/img/structure/B11508628.png)
![3-hydroxy-4-(3-methoxybenzoyl)-1-[2-(morpholin-4-yl)ethyl]-5-(thiophen-2-yl)-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B11508629.png)
![Butyl 2-[(4,6-dichloro-1,3,5-triazin-2-yl)amino]acetate](/img/structure/B11508634.png)
![2-methoxy-5-methyl-N-{2-[2-methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethyl}benzenesulfonamide](/img/structure/B11508640.png)
![2-{1-[(4-chlorophenyl)carbonyl]-5-methoxy-2-methyl-1H-indol-3-yl}-N-(1-phenylethyl)acetamide](/img/structure/B11508645.png)

![N-{2,5-dioxo-1-[4-(trifluoromethoxy)phenyl]-4-(trifluoromethyl)imidazolidin-4-yl}pyridine-4-carboxamide](/img/structure/B11508659.png)
![4-[5-(3,5-Dinitrophenyl)-1,2,4-oxadiazol-3-yl]-1,2,5-oxadiazol-3-amine](/img/structure/B11508683.png)
![N-[2-(2-methyl-1H-indol-3-yl)ethyl]-4-[(phenylsulfonyl)amino]butanamide](/img/structure/B11508685.png)
![12-(3,4-dihydroxyphenyl)-3-methyl-8,9,10,12-tetrahydro-7H-benzo[b][4,7]phenanthrolin-11-one](/img/structure/B11508692.png)
![ethyl 5-hydroxy-1-phenyl-2-[(phenylsulfanyl)methyl]-1H-indole-3-carboxylate](/img/structure/B11508696.png)
![2-{[4-amino-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(4-phenoxyphenyl)acetamide](/img/structure/B11508699.png)
![1-{2-fluoro-4-[(1E)-1-(2-phenylhydrazinylidene)ethyl]phenyl}-4-methylpiperazine](/img/structure/B11508706.png)

